4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazol-2-yl)piperidine
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Overview
Description
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazol-2-yl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazol-2-yl)piperidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Attachment of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the thiazole ring: This can be synthesized through a condensation reaction involving thioamides and α-haloketones.
Coupling of the piperidine ring: This step typically involves the use of piperidine derivatives and appropriate coupling reagents to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazol-2-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Compounds with an imidazole ring, such as benzimidazole, which are known for their biological activity.
Thiazoles: Compounds containing a thiazole ring, such as thiazolidine, which have diverse biological activities.
Piperidines: Compounds with a piperidine ring, such as piperidine itself, which are used in various chemical and pharmaceutical applications.
Uniqueness
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazol-2-yl)piperidine is unique due to its combination of multiple heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H21N5OS |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C18H21N5OS/c1-2-14(1)15-11-23-16(20-15)3-4-17(21-23)24-12-13-5-8-22(9-6-13)18-19-7-10-25-18/h3-4,7,10-11,13-14H,1-2,5-6,8-9,12H2 |
InChI Key |
CCXONSSPLAKGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=NC=CS5 |
Origin of Product |
United States |
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